

Application Notes and Protocols: Intrathecal Injection of Substance P (2-11)

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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606

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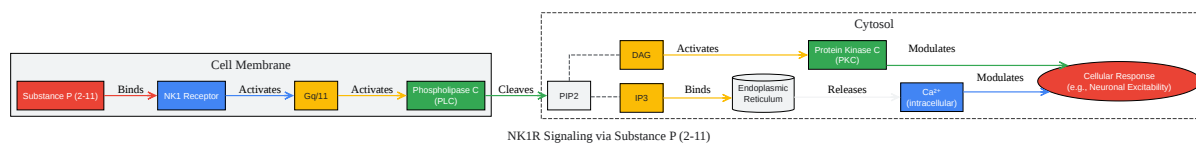
Introduction

Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, deeply involved in pain transmission, inflammation, and various neurological processes.[1][2][3] It exerts its primary effects by binding to the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor. [3][4] **Substance P (2-11)** is a major N-terminal metabolite of SP.[1] While the full Substance P peptide activates NK1R to increase both intracellular calcium ($[Ca]_i$) and cyclic AMP (cAMP), the SP (2-11) fragment exhibits biased agonism. It retains the ability to mobilize intracellular calcium but has significantly reduced efficacy in stimulating the cAMP pathway.[1] This differential signaling makes SP (2-11) a valuable tool for researchers dissecting the specific downstream consequences of NK1R-mediated calcium signaling versus cAMP signaling in the central nervous system.

These notes provide an overview and generalized protocols for the intrathecal (IT) administration of **Substance P (2-11)** to study its effects on spinal cord neurons, particularly in the context of nociception.

Signaling Pathway of Substance P and its (2-11) Metabolite

Substance P and its fragments activate the NK1 receptor, which primarily couples to the Gq/11 G-protein. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The SP (2-11) fragment is a potent activator of this calcium mobilization pathway. In contrast, its ability to stimulate the Gs-protein-coupled adenylyl cyclase pathway to produce cAMP is significantly diminished compared to the full-length SP peptide.[1]



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Caption: NK1R signaling cascade activated by **Substance P (2-11)**.

Quantitative Data

The following tables summarize key quantitative data for Substance P fragments and related agonists. Researchers should note that in vivo dosages for SP (2-11) are not well-established and dose-response studies are recommended.

Table 1: In Vitro Activity of Substance P and its Fragments

Compound	Assay	Preparation	Result (log ED ₅₀)	Reference
Substance P (2-11)	Intracellular Calcium ([Ca]_i)	HEK293 cells	-7.4 ± 0.08 M	[1]
Substance P (3-11)	Intracellular Calcium ([Ca] _i)	HEK293 cells	-7.14 ± 0.06 M	[1]
Substance P (5-11)	Intracellular Calcium ([Ca] _i)	HEK293 cells	-6.2 ± 0.05 M	[1]
Substance P	Intracellular Calcium ([Ca] _i)	HEK293 cells	Approx. -8.0 M	[1]

| **Substance P (2-11)** | cAMP Response | HEK293 cells | Significantly reduced activity vs. SP | [1] |

Table 2: Representative In Vivo Intrathecal and CNS Dosages of SP and Agonists

Compound	Species	Administration Route	Dose	Observed Effect	Reference
Substance P	Rat	Intrathecal	30 nmol	NK1 receptor internalization	[5]
[Sar ⁹ , Met(O ₂) ¹¹]-SP	Rat	Intrathecal (L5-L6)	Not specified	Nociception (Tail flick test)	
[Sar ⁹ , Met(O ₂) ¹¹]-SP	Rat	Rostral Ventromedial Medulla	3 and 10 nmol	Mechanical hyperalgesia	[6]

| Substance P | Least Shrew | Intraperitoneal (i.p.) | 25-100 mg/kg | Vomiting |[7] |

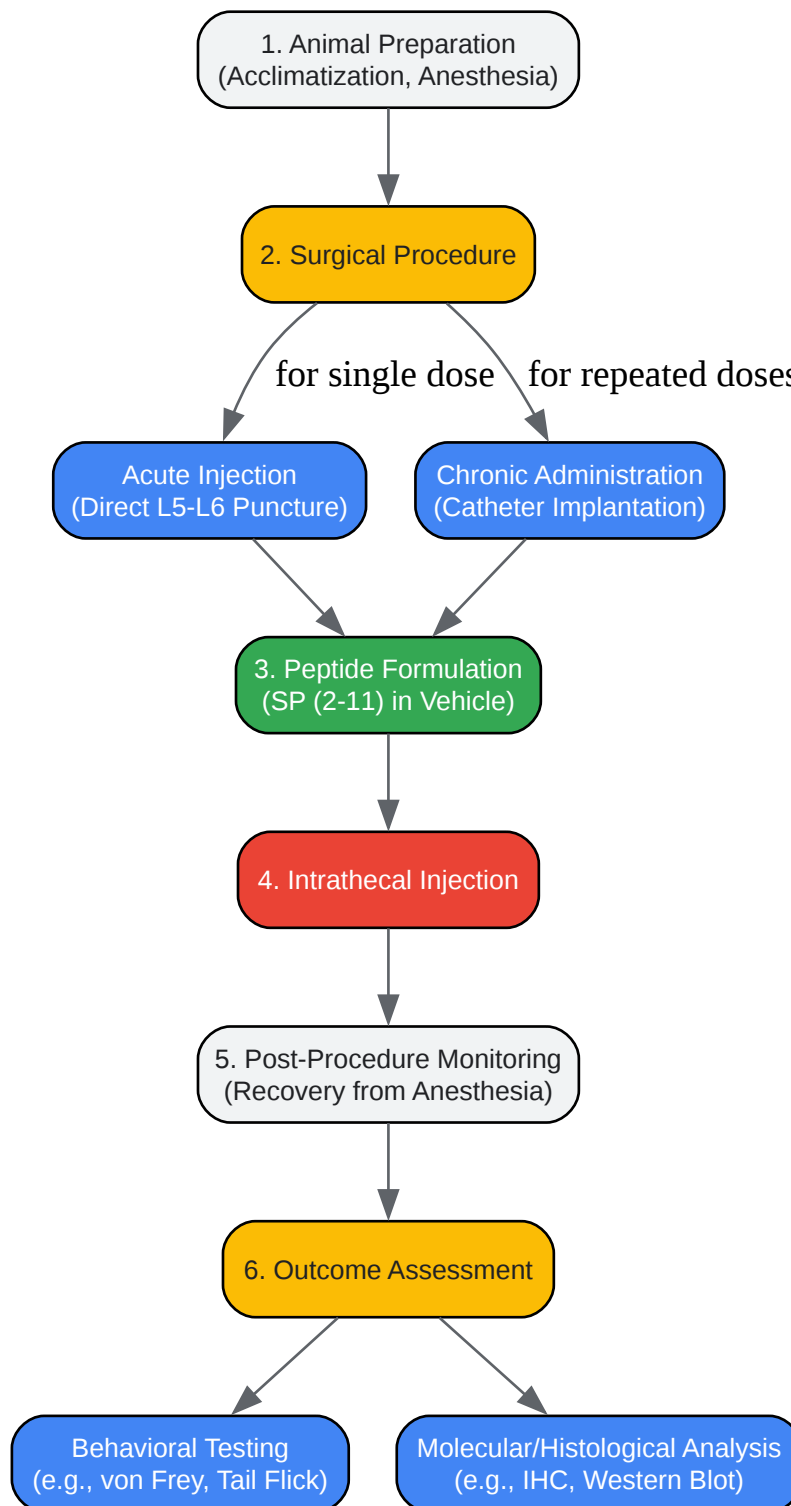
Experimental Protocols

The following are generalized protocols for the intrathecal injection of peptides like **Substance P (2-11)** in rodents. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents

- **Substance P (2-11)** peptide (Phoenix Pharmaceuticals or similar)
- Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle
- Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)
- Hamilton syringe (10-50 μ L) with a 30-gauge needle
- Surgical tools for catheter implantation (if applicable)
- Polyethylene tubing (PE-10) for catheters (if applicable)

Experimental Workflow



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Caption: Workflow for intrathecal injection and subsequent analysis.

Protocol 1: Acute Intrathecal Injection in Rats

This method is suitable for single-dose administration and assessing immediate behavioral or physiological effects.

- **Anesthesia:** Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
- **Positioning:** Place the animal in a prone position with its hind limbs flexed underneath its body to arch the lumbar spine. Shave and sterilize the skin over the lumbosacral region.
- **Injection Site Identification:** Palpate the iliac crests. The L5-L6 intervertebral space is located on the midline at the level of the iliac crests.
- **Injection:** Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle perpendicularly through the skin into the intervertebral space. A slight tail flick or leg twitch often indicates successful entry into the intrathecal space.
- **Administration:** Slowly inject the desired volume (typically 10-20 μ L) of the **Substance P (2-11)** solution over 15-30 seconds.
- **Recovery:** Withdraw the needle and return the animal to a clean cage. Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Chronic Intrathecal Catheter Implantation

This method allows for repeated injections in awake animals, suitable for studying long-term effects.

- **Anesthesia and Preparation:** Anesthetize the animal as described above. Place it in a stereotaxic frame and shave/sterilize the area over the cisterna magna and the lumbar region.
- **Catheter Insertion:** Make a small incision over the cisterna magna to expose the atlanto-occipital membrane. Carefully puncture the membrane and insert a length of sterile PE-10 tubing, advancing it caudally down the spinal canal to the lumbar enlargement (approximately 8-8.5 cm in an adult rat).

- **Externalization and Securing:** Tunnel the external end of the catheter subcutaneously to exit on the back of the neck or head. Secure the catheter with sutures to the surrounding muscle and close the incisions. The external end should be sealed (e.g., with a piece of heated tubing or a metal plug) to prevent CSF leakage.
- **Post-Operative Care:** Provide appropriate post-operative analgesia and allow the animal to recover for 5-7 days.
- **Catheter Patency and Injection:** Before injection, confirm catheter placement and patency (e.g., by observing transient paralysis following a small injection of lidocaine). For peptide injection, gently restrain the animal, uncap the catheter, and inject the SP (2-11) solution (typically 10 μ L followed by a 10 μ L saline flush to clear the catheter).[5]

Post-Injection Assessment

- **Nociceptive Behavior:** Assess pain-related behaviors at various time points post-injection. Common tests include the hot water tail-flick test for thermal nociception or the use of von Frey filaments to measure mechanical allodynia.
- **Receptor Internalization:** To assess NK1R activation, animals can be euthanized at specific time points (e.g., 30 minutes) after injection.[5] The spinal cord tissue is then processed for immunohistochemistry to visualize the internalization of NK1 receptors in dorsal horn neurons, which is a hallmark of their activation.[5]

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